

ASN-001 Technical Support Center: Dose-Limiting Toxicities

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Compound of Interest

Compound Name: ASN-001

Cat. No.: B2857661

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and managing the dose-limiting toxicities (DLTs) associated with **ASN-001**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity observed with **ASN-001**?

The primary dose-limiting toxicity reported in clinical trials of **ASN-001** is an asymptomatic and reversible Grade 3 elevation of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). This has been observed at a dose of 400 mg once daily.

Q2: At what dose level was the dose-limiting toxicity of **ASN-001** identified?

The DLT of Grade 3 ALT/AST elevation was identified at the 400 mg once-daily dose level.[1][2]

Q3: Were the observed liver enzyme elevations reversible?

Yes, the Grade 3 elevations in ALT and AST were reported to be reversible. In patients who experienced this toxicity, the enzyme levels returned to normal after reducing the dose to 300 mg.[1][2]

Q4: What are the other reported adverse events associated with **ASN-001**?

Most other drug-related adverse events were Grade 1 or 2 and were generally well-tolerated.

These include:

- Fatigue[1]
- Nausea[1]
- Dizziness[1]
- Constipation
- Myalgia
- Anorexia
- Flushing
- Hot flashes
- Presyncope

Q5: Does **ASN-001** cause mineralocorticoid excess?

No, clinical trial data indicates that no mineralocorticoid excess has been reported with **ASN-001** administration. This is a key differentiating feature from other non-selective CYP17 inhibitors. Consequently, co-administration of prednisone is not required.[1][2]

Data on Adverse Events

The following table summarizes the reported adverse events for **ASN-001** from clinical trial data.

Dose Level	Adverse Event	Grade	Frequency	Reversibility	Citation
400 mg QD	Elevation of ALT/AST	3	Two patients	Reversible upon dose reduction to 300 mg	[1] [2]
50-400 mg QD	Fatigue	1/2	Not Specified	Not Applicable	[1]
50-400 mg QD	Nausea	1/2	Not Specified	Not Applicable	[1]
50-400 mg QD	Dizziness	1/2	Not Specified	Not Applicable	[1]
50-400 mg QD	Constipation	1/2	Not Specified	Not Applicable	
50-200 mg QD	Myalgia	1/2	Not Specified	Not Applicable	
50-200 mg QD	Anorexia	1/2	Not Specified	Not Applicable	
50-200 mg QD	Flushing	1/2	Not Specified	Not Applicable	
50-200 mg QD	Hot flashes	1/2	Not Specified	Not Applicable	
50-200 mg QD	Presyncope	1/2	Not Specified	Not Applicable	

Experimental Protocols

While the complete detailed protocol for the **ASN-001** clinical trials (NCT02349139) is not publicly available, a standard methodology for monitoring and defining dose-limiting toxicities in a Phase 1/2 dose-escalation study can be outlined.

Monitoring for Dose-Limiting Toxicities

A robust monitoring plan is crucial for the early detection and management of potential toxicities.

1. Baseline Assessments:

- Complete medical history and physical examination.
- Eastern Cooperative Oncology Group (ECOG) performance status.
- Hematology: Complete blood count (CBC) with differential.
- Clinical Chemistry: Comprehensive metabolic panel including ALT, AST, alkaline phosphatase (ALP), total bilirubin, creatinine, and electrolytes.
- Hormone Levels: Testosterone, dehydroepiandrosterone (DHEA), and cortisol.

2. On-Treatment Monitoring:

- Frequency: Blood samples for hematology and clinical chemistry should be collected weekly for the first two cycles, then every two weeks for subsequent cycles. Hormone levels should be monitored at the beginning of each cycle.
- Physical Examinations: Conducted at the beginning of each treatment cycle.
- Adverse Event Recording: All adverse events are to be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Definition of Dose-Limiting Toxicity

A DLT is typically defined as a specific, drug-related toxicity that occurs during the first cycle of treatment and is considered severe enough to warrant dose limitation. Based on the observed toxicities of **ASN-001**, a plausible DLT definition would include:

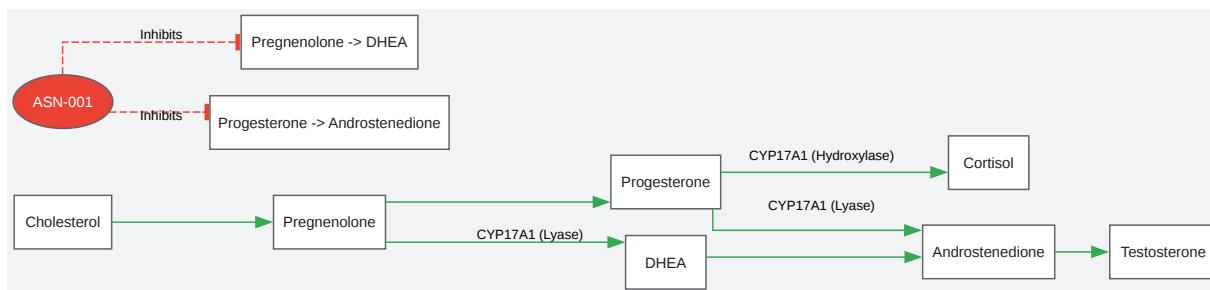
- Hepatic Toxicity:
 - Grade 3 or 4 ALT or AST elevation.

- Grade 2 or higher hyperbilirubinemia.
- Non-Hematologic Toxicity:
 - Any Grade 3 or 4 non-hematologic toxicity (excluding alopecia, nausea, and vomiting that are well-controlled with medical intervention).
- Hematologic Toxicity:
 - Grade 4 neutropenia lasting more than 7 days.
 - Febrile neutropenia.
 - Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.

Signaling Pathways and Experimental Workflows

ASN-001 Mechanism of Action and Pathway to Androgen Suppression

ASN-001 is a selective inhibitor of the lyase activity of CYP17A1, a key enzyme in the androgen biosynthesis pathway. This selective inhibition is designed to reduce testosterone production without significantly affecting cortisol synthesis, thereby avoiding the mineralocorticoid excess seen with non-selective inhibitors.

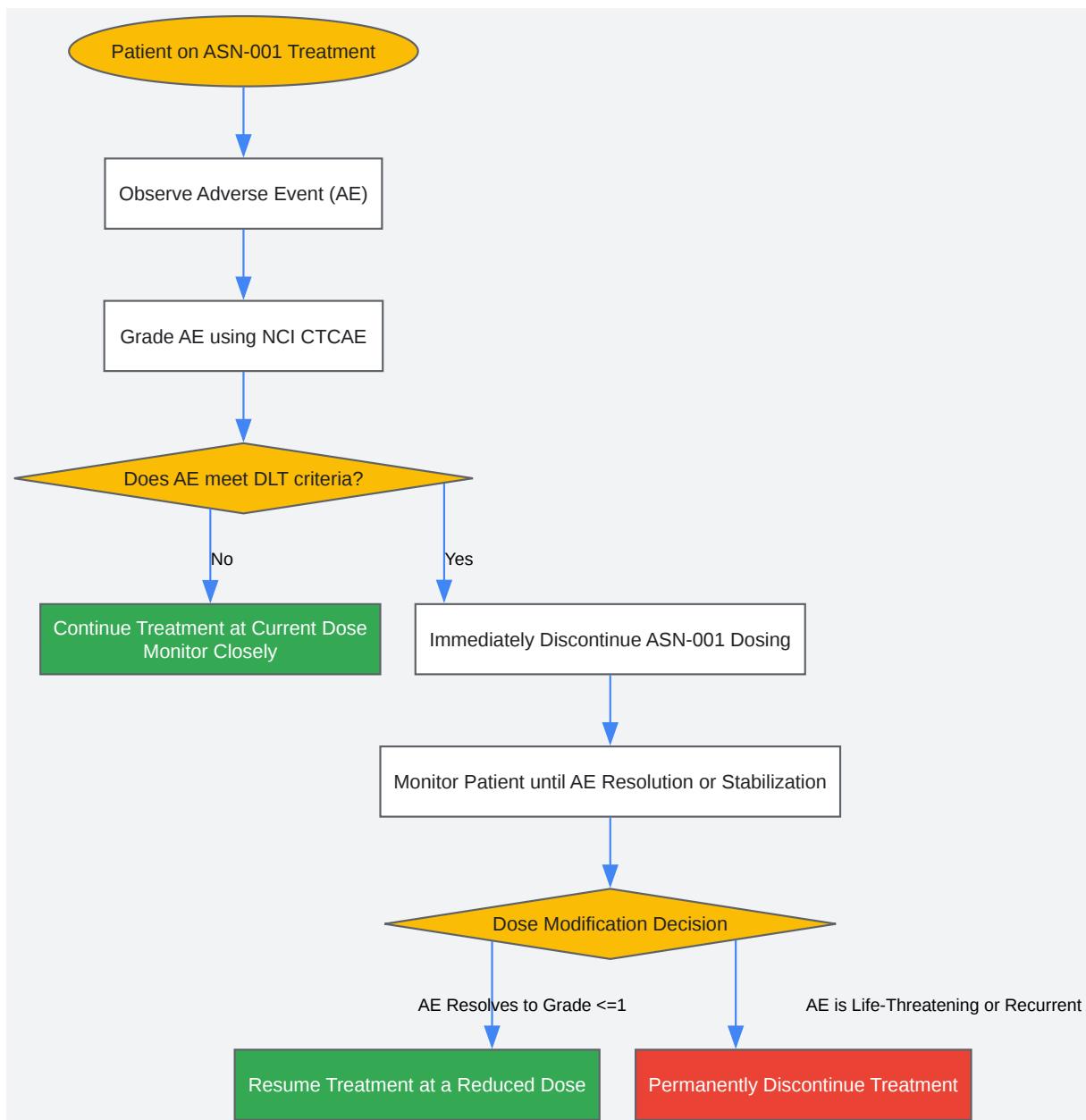


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Caption: Mechanism of **ASN-001** in androgen biosynthesis.

Workflow for Management of Suspected Dose-Limiting Toxicity

This workflow outlines the steps to be taken when a potential DLT is observed in a patient during a clinical trial.



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Caption: Workflow for managing dose-limiting toxicities.

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References

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- 2. case.edu [case.edu]
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